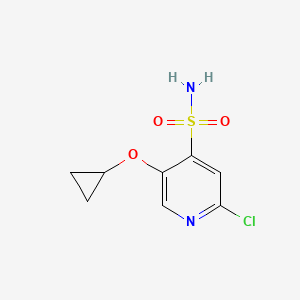
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxypyridine-4-sulfonamide typically involves the reaction of 2-chloro-5-cyclopropoxypyridine with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antibacterial effects . The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-cyclopropylpyridine: Similar structure but lacks the sulfonamide group.
Sulfonamide derivatives: Various derivatives with different substituents on the sulfonamide group.
Uniqueness
2-Chloro-5-cyclopropoxypyridine-4-sulfonamide is unique due to its combination of a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonamide derivatives .
Properties
Molecular Formula |
C8H9ClN2O3S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-3-7(15(10,12)13)6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
OMLYQFLIEUFZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















